3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C10H22ClNS and its molecular weight is 223.81 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cross-Metathesis of Chiral Compounds
The compound has been utilized in the synthesis of piperidine alkaloids such as (+)-dihydropinidine, (+)-isosolenopsin, and others via cross-metathesis of chiral compounds, highlighting its role in the enantioselective synthesis of naturally occurring substances (Gonzalez-Gomez et al., 2008).
Crystal Structures of Piperidine Derivatives
Structural studies on derivatives of the compound, like 4-Methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine, have been conducted, revealing intricate details about their crystal structures and providing insights into their molecular conformations (Aydinli et al., 2010).
Chemical Reactions and Mechanisms
Reactions with Primary and Secondary Alkylamines
The compound participates in reactions with alkylamines, leading to the formation of novel compounds like (arylimino)-cyanomethyl alkylamino disulfides. These reactions and their mechanisms have been studied to understand the formation and behavior of such compounds (Lee & Kim, 1993).
Catalytic Properties and Applications
Catalytic Properties in Reactions
Studies have explored the catalytic properties of compounds derived from 3-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride, such as their use in the three-component reaction between phenylacetylene, benzaldehyde, and piperidine, showcasing their utility in facilitating chemical transformations (Mruk et al., 2020).
Enzymatic Studies and Biological Interactions
Role in Enzymatic Oxidation
Research has investigated the role of derivatives of this compound in the enzymatic oxidation processes in human liver microsomes, providing insights into its interaction with enzymes like cytochrome P-450 and its involvement in drug metabolism (Yun et al., 1993).
Properties
IUPAC Name |
3-(tert-butylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS.ClH/c1-10(2,3)12-8-9-5-4-6-11-7-9;/h9,11H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWPWLRBAGBCIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.